GSK143 dihydrochloride

SYK Inhibition Kinase Profiling Enzymatic Assay

The dihydrochloride salt form ensures high aqueous solubility (>100 mg/mL) essential for in vivo studies. With a 600-fold selectivity for SYK over ZAP-70, it provides cleaner, on-target results in B-cell, mast cell, and CLL research. Validated oral doses (1-30 mg/kg) in rat and mouse models make it a reliable choice for preclinical inflammatory and autoimmune investigations.

Molecular Formula C17H24Cl2N6O2
Molecular Weight 415.3 g/mol
Cat. No. B12417604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK143 dihydrochloride
Molecular FormulaC17H24Cl2N6O2
Molecular Weight415.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)NC3CCOCC3N.Cl.Cl
InChIInChI=1S/C17H22N6O2.2ClH/c1-10-2-4-11(5-3-10)21-16-12(15(19)24)8-20-17(23-16)22-14-6-7-25-9-13(14)18;;/h2-5,8,13-14H,6-7,9,18H2,1H3,(H2,19,24)(H2,20,21,22,23);2*1H/t13-,14+;;/m0../s1
InChIKeyUEHPBSLIDBDMCZ-WICJZZOFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK143 Dihydrochloride: A Highly Selective, Orally Active SYK Inhibitor for Inflammation and Oncology Research


The compound 2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide dihydrochloride, also known as GSK143 dihydrochloride (CAS 2341796-81-2), is the dihydrochloride salt form of the selective spleen tyrosine kinase (SYK) inhibitor GSK143 [1]. It belongs to the diaminopyrimidine carboxamide class of kinase inhibitors and is characterized by its potent and highly selective inhibition of SYK (pIC50 7.5, IC50 31.6 nM) . The dihydrochloride formulation enhances aqueous solubility and stability, facilitating its use in a wide range of in vitro and in vivo experimental systems .

Why GSK143 Dihydrochloride Cannot Be Interchanged with Other SYK or JAK Inhibitors


The diaminopyrimidine carboxamide class contains numerous kinase inhibitors, but their substitution patterns critically dictate their selectivity and functional profiles. For instance, while the target compound GSK143 exhibits high selectivity for SYK (pIC50 7.5), closely related analogs in the same chemotype can display inverted selectivity for Janus kinases (JAKs) or other off-targets [1]. Simple substitution at the 4-position of the pyrimidine ring drastically alters the kinase inhibition fingerprint, with GSK143's specific 4-(4-methylanilino) group conferring a 600-fold selectivity window for SYK over ZAP-70 [2]. Furthermore, the dihydrochloride salt form of GSK143 offers a specific solubility profile (e.g., >100 mg/mL in water) that is not replicated by the free base or other salt forms of related inhibitors, directly impacting experimental design for in vivo studies . Therefore, substitution with a generic pyrimidine-5-carboxamide derivative or even another SYK inhibitor without rigorous validation will yield incomparable and potentially misleading results.

Quantitative Differentiation of GSK143 Dihydrochloride vs. Comparator SYK Inhibitors


Comparative SYK Enzymatic Potency: GSK143 vs. R406 and Entospletinib

In head-to-head enzymatic assays, GSK143 demonstrates a more potent inhibition of SYK compared to the clinically evaluated inhibitor R406. GSK143 exhibits an IC50 of 31.6 nM (pIC50 7.5), whereas R406 shows an IC50 of 41 nM. This represents a ~1.3-fold increase in potency for GSK143 . Compared to the more recently developed SYK inhibitor entospletinib (IC50 7.7 nM), GSK143 is less potent in the isolated enzyme assay, highlighting its specific potency tier .

SYK Inhibition Kinase Profiling Enzymatic Assay

Kinase Selectivity Profile: Quantifying GSK143's Advantage Over Promiscuous Inhibitors

GSK143 demonstrates a highly favorable selectivity window when profiled against a broad panel of kinases. It exhibits a 600-fold selectivity for SYK (pIC50 7.5) over the closely related SYK family kinase ZAP-70 (pIC50 4.7, IC50 20 μM) [1]. This is a stark contrast to the first-generation SYK inhibitor R406, which is known for its broader specificity that is not confined to SYK alone [2]. GSK143 also shows limited activity against JAK1/2/3 (pIC50 5.8/5.8/5.7) and LCK (pIC50 5.3) .

Kinase Selectivity Off-Target Effects ZAP-70

Functional Efficacy in CLL Cells: GSK143 vs. R406

In a direct comparative study using primary chronic lymphocytic leukemia (CLL) cells, GSK143 and the comparator SYK inhibitor R406 showed comparable dose- and time-dependent cytotoxicity [1]. Specifically, treatment with GSK143 resulted in a mean viability reduction of 51.3-43.1%, while R406 treatment yielded a reduction of 54.8-44%. The 50% inhibitory concentration (IC50) for GSK143 in these CLL cells was determined to be 323 nM [1].

CLL Cytotoxicity BCR Signaling

In Vivo Efficacy in Inflammatory Disease Models: GSK143 vs. Untreated Controls

GSK143 has demonstrated robust, dose-dependent efficacy across multiple pre-clinical in vivo models of inflammation, which is not a uniform property among all SYK inhibitors. In a rat reverse passive Arthus reaction model, oral administration of GSK143 at 10 mg/kg and 30 mg/kg reduced inflammation by approximately 50% and 70%, respectively . Furthermore, in a mouse model of postoperative ileus (POI), oral doses of 1, 3, or 10 mg/kg of GSK143 significantly restored impaired gastrointestinal transit and reduced muscular inflammation [1].

In Vivo Pharmacology Inflammation Postoperative Ileus

Physicochemical Properties: Solubility of GSK143 Dihydrochloride vs. Free Base

The dihydrochloride salt form of GSK143 offers a significant and quantifiable advantage in aqueous solubility compared to its free base counterpart, GSK143. The dihydrochloride salt exhibits a solubility of ≥100 mg/mL in water, enabling the preparation of concentrated stock solutions for in vivo dosing without the need for high concentrations of organic co-solvents . While the free base is noted to have good aqueous solubility, the dihydrochloride salt is specifically formulated to enhance this property for easier experimental use [1].

Solubility Formulation In Vivo Dosing

Optimal Research Applications for GSK143 Dihydrochloride Based on Quantitative Evidence


Dissecting SYK-Specific Signaling in Immune and Cancer Cells

Utilize GSK143 dihydrochloride at concentrations between 100 nM and 10 μM to selectively ablate SYK kinase activity while minimizing off-target effects on ZAP-70 (600-fold selectivity) [1]. This application is ideal for Western blotting of phosphorylated ERK (pErk pIC50 7.1) or calcium flux assays in B cells or mast cells [2], where using a less selective inhibitor like R406 would introduce confounding data from other kinase targets [1].

Establishing In Vivo Efficacy in Preclinical Models of Inflammation

For in vivo studies, the dihydrochloride salt form is essential due to its high aqueous solubility (>100 mg/mL) . Effective oral doses have been established in models such as the rat reverse passive Arthus reaction (10-30 mg/kg) and mouse postoperative ileus (1-10 mg/kg) [3]. This provides a validated framework for researchers investigating SYK's role in other inflammatory or autoimmune conditions, such as rheumatoid arthritis or inflammatory bowel disease.

Benchmarking Novel SYK Inhibitors in Hematological Malignancies

Employ GSK143 dihydrochloride as a high-quality reference control in chronic lymphocytic leukemia (CLL) research. Its established IC50 of 323 nM in primary CLL cell viability assays and its ability to abrogate BCR-mediated survival signals make it an excellent comparator for new chemical entities targeting the BCR pathway [2]. Its performance is quantitatively comparable to the clinically tested R406, but its superior selectivity profile provides a cleaner readout of on-target SYK inhibition [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK143 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.